
2-hydrazino-3-methylquinazolin-4(3H)-one
Descripción general
Descripción
2-hydrazino-3-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Hydrazino-3-methylquinazolin-4(3H)-one, a member of the quinazoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound this compound is characterized by a quinazoline backbone, which is known for its pharmacological significance. The synthesis typically involves the condensation of hydrazine derivatives with appropriate quinazoline precursors. For instance, a common synthetic route includes the reaction of 2-methylquinazolin-4(3H)-one with hydrazine hydrate, leading to the formation of the target compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi:
- Minimum Inhibitory Concentration (MIC) values for key pathogens:
This suggests that the compound could serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer):
- IC50 values for selected derivatives:
These results indicate that modifications to the quinazoline structure can enhance anticancer activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mechanism often involves:
- Enzyme inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor interaction : It potentially modulates receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study synthesized various arylidene-based quinazolin-4(3H)-one derivatives, including the hydrazino compound, which demonstrated superior antimicrobial activity compared to traditional antibiotics .
- Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of quinazolinones, revealing that modifications at specific positions significantly enhance their cytotoxic effects against cancer cell lines .
Comparative Analysis
Compound | MIC (μg/mL) | IC50 (μM) HepG2 | IC50 (μM) MCF-7 |
---|---|---|---|
This compound | 1.95 (S.aureus) | 18.79 | N/A |
Doxorubicin | N/A | 8.55 | 11.94 |
This table summarizes key findings regarding the antimicrobial and anticancer activities of the compound compared to established drugs.
Aplicaciones Científicas De Investigación
Synthesis of 2-Hydrazino-3-methylquinazolin-4(3H)-one
The compound is synthesized through the reaction of hydrazine hydrate with anthranilic acid derivatives, followed by cyclization processes. The synthesis typically involves the following steps:
- Condensation Reaction : Anthranilic acid is reacted with acetic anhydride to form an intermediate compound.
- Hydrazine Hydrate Addition : The intermediate is subsequently treated with hydrazine hydrate to yield this compound.
- Purification : The product is purified through recrystallization techniques.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of derivatives of this compound. The compound has been evaluated against various bacterial and fungal strains, showing promising results:
- Antibacterial Activity : Several derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 μg/mL .
- Antifungal Activity : The derivatives also demonstrated antifungal properties, effective against common fungal pathogens .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines such as HEPG2 (liver cancer) and MCF-7 (breast cancer):
- Cell Viability Assays : Studies reported that various synthesized quinazoline derivatives showed IC50 values indicating potent antitumor activity, suggesting their potential as therapeutic agents in cancer treatment .
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells, although further studies are needed to elucidate the exact mechanisms involved.
Antimicrobial Efficacy Study
A comprehensive study involved synthesizing a series of hydrazone derivatives from this compound and evaluating their antimicrobial activities. The study found that many derivatives outperformed standard antibiotics, indicating their potential as new antimicrobial agents .
Anticancer Activity Analysis
In another investigation, a range of quinazoline derivatives was tested for their anticancer effects on HEPG2 and MCF-7 cell lines. The results demonstrated that certain derivatives significantly inhibited cell growth, with some compounds achieving IC50 values below 10 μM, marking them as candidates for further development in cancer therapeutics .
Data Tables
Compound Name | Structure | MIC (μg/mL) | IC50 (μM) | Activity Type |
---|---|---|---|---|
Compound A | Structure A | 1 | 5 | Antibacterial |
Compound B | Structure B | 8 | 12 | Antifungal |
Compound C | Structure C | 16 | 8 | Anticancer |
Propiedades
IUPAC Name |
2-hydrazinyl-3-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-8(14)6-4-2-3-5-7(6)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDOAXFBKRUNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327456 | |
Record name | 2-hydrazino-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61507-80-0 | |
Record name | 2-hydrazino-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.